molecular formula C21H29ClN2O3 B4393811 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(2-methylphenoxy)propan-2-ol;hydrochloride

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(2-methylphenoxy)propan-2-ol;hydrochloride

Cat. No.: B4393811
M. Wt: 392.9 g/mol
InChI Key: YPYKENRCDCCAKU-UHFFFAOYSA-N
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Description

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(2-methylphenoxy)propan-2-ol;hydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a propanol chain linked to a methylphenoxy group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(2-methylphenoxy)propan-2-ol;hydrochloride typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 2-methoxyphenylpiperazine with an appropriate epoxide or halohydrin to form the intermediate compound. This intermediate is then reacted with 2-methylphenol under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and catalysts like Yb(OTf)3 to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(2-methylphenoxy)propan-2-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenoxy group, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(2-methylphenoxy)propan-2-ol;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand for various receptors, including adrenergic and serotonin receptors, which play crucial roles in neurotransmission.

    Medicine: Explored for its therapeutic potential in treating conditions like hypertension, anxiety, and depression due to its interaction with specific receptors.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(2-methylphenoxy)propan-2-ol;hydrochloride involves its interaction with specific molecular targets, such as adrenergic and serotonin receptors. By binding to these receptors, the compound can modulate neurotransmitter release and receptor activity, leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An antidepressant that also targets serotonin receptors.

    Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.

    Urapidil: An antihypertensive agent that acts on both alpha1-adrenergic and serotonin receptors.

Uniqueness

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(2-methylphenoxy)propan-2-ol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its dual interaction with adrenergic and serotonin receptors makes it a versatile compound for various therapeutic applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(2-methylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3.ClH/c1-17-7-3-5-9-20(17)26-16-18(24)15-22-11-13-23(14-12-22)19-8-4-6-10-21(19)25-2;/h3-10,18,24H,11-16H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYKENRCDCCAKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=CC=C3OC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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